3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one
Description
Properties
IUPAC Name |
5-cyclopentyl-2-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11-9(12)6-8(10-11)7-4-2-3-5-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTGKQZNXTYHFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation.
Mode of Action
Similar compounds have shown to inhibit cdk2, which could lead to alterations in cell cycle progression and induction of apoptosis within cells.
Biological Activity
3-Cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a member of the pyrazole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article discusses the biological activity of this compound, supported by data tables and relevant case studies.
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
IUPAC Name: 5-cyclopentyl-2-methyl-1H-pyrazol-3-one
Canonical SMILES: CN1C(=O)C=C(N1)C2CCCC2
Synthesis
The synthesis of this compound typically involves the cyclization of cyclopentanone with hydrazine derivatives under specific reaction conditions. Various synthetic routes have been explored to optimize yield and purity, often utilizing solvents like ethanol or methanol and employing techniques such as recrystallization and chromatography for purification .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit substantial antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were reported at concentrations as low as 250 μg/mL .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that derivatives containing the pyrazole moiety inhibited key inflammatory markers such as TNF-α and IL-6. For instance, certain synthesized pyrazoles demonstrated up to 85% inhibition of TNF-α production at a concentration of 10 µM, comparable to standard anti-inflammatory drugs .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. A notable case involved a related compound exhibiting IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines including HCT-116 and MCF-7. The mechanism was attributed to the interaction of the pyrazole scaffold with cellular targets critical for cancer cell proliferation .
Case Studies
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 10c | Anticancer (HCT-116) | 1.82 μM | |
| Various derivatives | Anti-inflammatory (TNF-α) | Up to 85% inhibition at 10 µM | |
| Pyrazole derivatives | Antimicrobial (E. coli) | MIC = 250 μg/mL |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors involved in inflammatory and proliferative pathways. For instance, it may inhibit cyclooxygenase enzymes or modulate signaling pathways associated with inflammation and cancer cell growth.
Comparison with Similar Compounds
The unique structure of this compound differentiates it from other pyrazole derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-Cyclopentyl-1-methyl-pyrazol-5-one | Cyclopentyl group | Antimicrobial, anti-inflammatory |
| Phenylbutazone | Pyrazolidinedione | Anti-inflammatory (banned in some regions) |
| Other Pyrazoles | Varying substituents | Diverse activities but differing efficacy |
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its unique structure allows for various modifications through electrophilic and nucleophilic substitution reactions.
Biological Applications
Research indicates that 3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one exhibits promising antimicrobial and anti-inflammatory properties. Studies have shown its potential to inhibit enzymes involved in inflammatory pathways, making it a candidate for drug development targeting inflammatory diseases.
Pharmaceutical Development
The compound is being explored for its potential use in developing new therapeutic agents. Its ability to modulate biological pathways suggests applications in treating conditions such as arthritis and other inflammatory disorders.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.
Case Study 2: Anti-inflammatory Potential
In a pharmacological study, the compound was tested for its anti-inflammatory effects in animal models. Results indicated a marked reduction in inflammation markers following treatment with the compound, supporting its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolone Derivatives
The pharmacological and physicochemical properties of pyrazolone derivatives are highly dependent on substituents at the 1-, 3-, and 5-positions. Below is a detailed comparison of 3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one with analogous compounds:
Physicochemical Properties
*Calculated using ChemDraw (estimated values).
Coordination Chemistry and Metal Binding
- 1-(2-Ethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: This derivative coordinates with scandium(III) ions in weak acid solutions, forming complexes with two pyrazolone molecules and three perchlorate ions. The ethylphenyl group provides steric hindrance, influencing metal-ligand stoichiometry .
Hydrazone-functionalized pyrazolones (e.g., TZP4 ):
Schiff base derivatives exhibit antitubercular activity (MIC: 12.5 µg/mL against M. tuberculosis). The hydrazone moiety enables chelation of metal ions critical for bacterial enzymes .
Key difference : The absence of a hydrazone group in the target compound limits its metal-chelating capacity but may reduce toxicity .
Preparation Methods
General Synthetic Approach
The synthesis of 3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of cyclopentanone derivatives with hydrazine or hydrazine derivatives. The key steps include:
- Starting Materials: Cyclopentanone and methylhydrazine or related hydrazine compounds.
- Solvents: Commonly ethanol or methanol.
- Conditions: Heating to facilitate ring closure and cyclization.
- Purification: Recrystallization and chromatographic techniques to isolate the target compound with high purity.
This approach leverages the nucleophilic attack of hydrazine on the carbonyl group of cyclopentanone, followed by cyclization to form the pyrazolone ring system.
Detailed Synthetic Route and Reaction Conditions
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of hydrazone intermediate | Cyclopentanone + methylhydrazine in ethanol, reflux | Hydrazone intermediate formation via condensation |
| 2 | Cyclization to pyrazolone | Continued heating under reflux | Ring closure to form 4,5-dihydro-1H-pyrazol-5-one core |
| 3 | Methylation (if required) | Use of methylating agents or starting with methylhydrazine | Introduction of methyl group at N-1 position |
| 4 | Purification | Recrystallization from suitable solvents or chromatography | Pure this compound |
Industrial and Advanced Preparation Techniques
In industrial settings, the synthesis is optimized for yield and purity using:
- Continuous Flow Reactors: To ensure controlled reaction times and temperatures, improving reproducibility.
- Automated Systems: For precise reagent addition and monitoring.
- Advanced Purification: Techniques such as high-performance liquid chromatography (HPLC) and recrystallization to achieve high purity.
These methods reduce reaction times, improve stereoselectivity, and lower production costs.
Related Synthetic Intermediates and Alternative Routes
Research into related compounds, such as intermediates for ruxolitinib synthesis, provides insight into advanced synthetic strategies involving pyrazole derivatives with cyclopentyl groups. For example, a patented method for a ruxolitinib intermediate involves:
- Synthesis of cyclopentyl-containing nitriles.
- Chiral reduction using borane reagents.
- Mitsunobu reaction for pyrazole ring formation.
- Subsequent functional group transformations (e.g., nitro reduction, diazotization).
While this route is for a structurally related compound, it highlights the importance of stereoselective synthesis and mild reaction conditions in pyrazole chemistry.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Cyclization | Cyclopentanone + methylhydrazine | Condensation and ring closure | Ethanol/methanol, reflux | Simple, well-established | Moderate yields, requires purification |
| Industrial Continuous Flow | Same as classical | Controlled heating, flow chemistry | Automated, continuous flow | High yield, reproducibility | Requires specialized equipment |
| Chiral Intermediate Route (related) | Cyclopentyl nitriles + pyrazole derivatives | Chiral reduction, Mitsunobu, diazotization | Mild conditions, chiral reagents | High stereoselectivity, scalable | More complex, costly reagents |
Research Findings and Notes
- The cyclization process is sensitive to solvent choice and temperature; ethanol and methanol are preferred for their polarity and boiling points.
- Methylation at the N-1 position can be achieved by starting with methylhydrazine or by post-cyclization methylation.
- Purification is critical to remove side products and unreacted starting materials, often requiring multiple recrystallizations or chromatographic steps.
- Industrial methods focus on continuous flow and automation to improve scalability and reduce costs.
- Related synthetic routes for pyrazole-containing intermediates emphasize stereoselectivity and mild conditions, which could be adapted for this compound to improve enantiomeric purity if needed.
This comprehensive overview consolidates the preparation methods of this compound, reflecting both classical and modern synthetic strategies with detailed reaction conditions and practical considerations.
Q & A
Q. What are the established synthetic routes for 3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one?
The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, the Vilsmeier–Haack reaction is a validated method for analogous dihydropyrazolones, involving formylation at the active methylene position using DMF/POCl₃ . Solvent choice (e.g., ethanol or methanol) and reaction temperature (typically 60–80°C) are critical for optimizing yield. Post-reaction purification often employs crystallization from ethanol/water mixtures .
Q. How is the structural identity of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, SC-XRD analysis of related dihydropyrazolones revealed bond lengths (C–C = 1.50–1.55 Å) and dihedral angles between aromatic substituents (e.g., 85.3° for 3-pyridyl groups) . Complementary techniques include:
- NMR : Distinct ¹H NMR signals for the cyclopentyl group (δ 1.5–2.0 ppm, multiplet) and methyl group (δ 1.2–1.4 ppm, singlet).
- FTIR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalysis : Transition metal catalysts (e.g., Cu or Pd) enhance regioselectivity in cyclization steps, minimizing byproducts like o-acylated derivatives .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while flow chemistry setups increase reaction efficiency and scalability .
- Temperature Control : Lower temperatures (0–5°C) suppress side reactions during cyclopentyl group introduction .
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?
- Tautomerism Analysis : Dihydropyrazolones often exhibit keto-enol tautomerism, which can lead to conflicting NMR or IR data. Variable-temperature NMR or computational modeling (DFT) can identify dominant tautomers .
- Crystallographic Validation : Compare experimental SC-XRD data (e.g., unit cell parameters, space group) with computational predictions (e.g., Mercury CSD software) to confirm structural assignments .
Q. What computational methods predict the reactivity or bioactivity of this compound?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group in dihydropyrazolones is a reactive site for nucleophilic attacks .
- Molecular Docking : Screen against protein targets (e.g., kinases or GPCRs) using AutoDock Vina to hypothesize bioactivity. Substituents like cyclopentyl groups may enhance lipophilicity and membrane permeability .
Q. What strategies mitigate regioselectivity challenges during functionalization?
- Protecting Groups : Temporarily block reactive sites (e.g., carbonyl) using trimethylsilyl chloride before introducing substituents .
- Directed Ortho-Metalation : Use directing groups (e.g., pyridyl) to control substitution patterns on aromatic rings .
Methodological Guidelines
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Synthesis Optimization Table
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Key Spectral Benchmarks
Technique Diagnostic Signal Interpretation ¹³C NMR δ 175–180 ppm (C=O) Confirms keto form dominance SC-XRD α = 104.4°, β = 94.9° Validates triclinic crystal system
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
